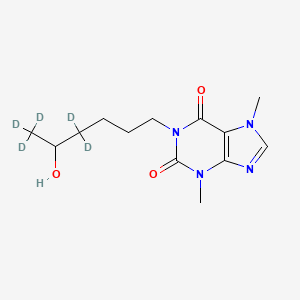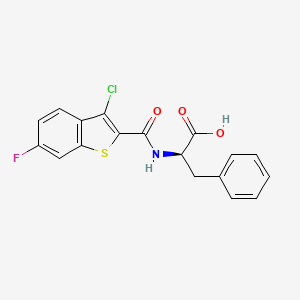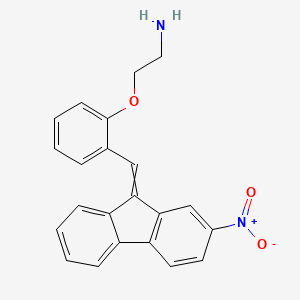
Ylidene)methyl)phenoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “Ylidene)methyl)phenoxy)ethan-1-amine” and similar compounds often involves the use of transaminases . Transaminases are capable of carrying out chiral selective transamination of prochiral ketones . The use of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis
The molecular structure of “Ylidene)methyl)phenoxy)ethan-1-amine” is based on the molecular formula C22H18N2O3. Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “Ylidene)methyl)phenoxy)ethan-1-amine” are likely to involve its functional groups. Transaminases, for example, can mediate the transamination of prochiral ketones . More specific reaction mechanisms would require detailed study .Scientific Research Applications
Ligand Design and Metal Complexes : The design and synthesis of potentially hexadentate (N3O3) amine phenol ligands, including variants of the (Ylidene)methyl)phenoxy)ethan-1-amine structure, have been explored. These ligands have been characterized for their ability to complex with group 13 metals, like aluminum, gallium, and indium, demonstrating their potential in inorganic chemistry and materials science (Liu et al., 1993).
Water-Soluble Ligand Complexes : Research has developed water-soluble amine phenols related to (Ylidene)methyl)phenoxy)ethan-1-amine. These complexes exhibit varied stability and solution structures, making them interesting for studies in aqueous environments, particularly in relation to aluminum, gallium, and indium complexes (Caravan & Orvig, 1997).
Pharmacological Applications : Certain derivatives of (Ylidene)methyl)phenoxy)ethan-1-amine have been explored for their affinity and selectivity towards 5-HT1A receptors, α1-adrenoceptors, and D2-like receptor subtypes, suggesting potential applications in the treatment of disorders involving these receptors (Del Bello et al., 2017).
Catalysis and Polymerization : Amine bis(phenolate) lanthanide complexes, which may include structures similar to (Ylidene)methyl)phenoxy)ethan-1-amine, have been synthesized and characterized. Their efficiency as initiators for the polymerization of ε-caprolactone has been evaluated, showing potential in the field of polymer science (Yao et al., 2005).
Isotope Enrichment and Analytical Chemistry : Research involving the preparation of isotopically enriched derivatives of N-methyl-2-(phenoxy)ethanamine hydrochlorides, which are structurally related to (Ylidene)methyl)phenoxy)ethan-1-amine, has been conducted. This has implications in the field of analytical chemistry and isotope research (Yilmaz & Shine, 1988).
Corrosion Inhibition : Schiff base compounds containing amine nitrogen atoms, which might include structures similar to (Ylidene)methyl)phenoxy)ethan-1-amine, have been investigated as corrosion inhibitors for mild steel in acidic media. This suggests potential industrial applications (Emregül et al., 2006).
Future Directions
properties
IUPAC Name |
2-[2-[(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c23-11-12-27-22-8-4-1-5-15(22)13-20-18-7-3-2-6-17(18)19-10-9-16(24(25)26)14-21(19)20/h1-10,13-14H,11-12,23H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIFXXDQMBHYKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ylidene)methyl)phenoxy)ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

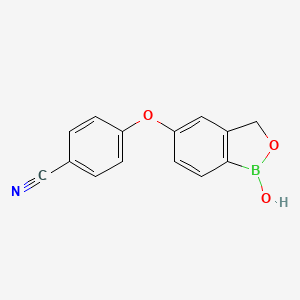
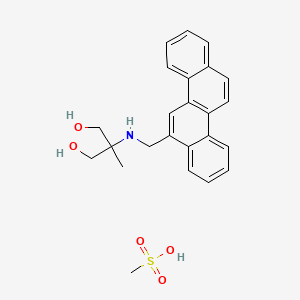
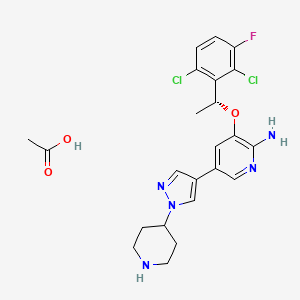
![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)

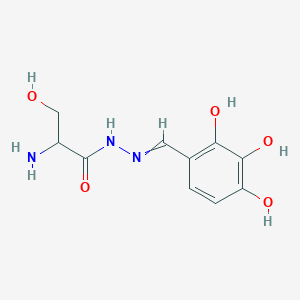
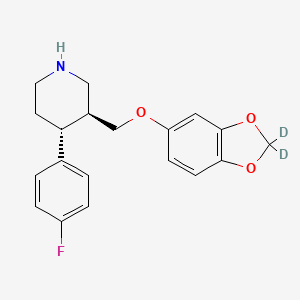
![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)
